molecular formula C23H22ClFN4O2 B2719499 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1251687-64-5

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2719499
CAS No.: 1251687-64-5
M. Wt: 440.9
InChI Key: OJTHIFOEPXUYBS-UHFFFAOYSA-N
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Description

This compound features a pyrido[4,3-d]pyrimidine core, a bicyclic heterocycle fused with a pyridine and pyrimidine ring. Key structural elements include:

  • A methyl group at position 2, which may enhance steric stability.
  • An N-(3-chloro-4-fluorophenyl)acetamide side chain, combining halogenated aromaticity and amide functionality, likely influencing binding affinity and metabolic stability.

The chloro and fluoro substituents on the phenyl ring suggest optimized halogen bonding and electron-withdrawing effects, which are critical in medicinal chemistry for modulating target engagement and pharmacokinetics.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-15-26-21-9-10-28(12-16-5-3-2-4-6-16)13-18(21)23(31)29(15)14-22(30)27-17-7-8-20(25)19(24)11-17/h2-8,11H,9-10,12-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTHIFOEPXUYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a pyrido[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C25H28ClF N4O
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 1251615-30-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research and enzyme inhibition. Key areas of investigation include:

  • Anticancer Activity : The compound has shown promise as an inhibitor of various cancer-related pathways. In particular, it targets the heat shock protein 90 (Hsp90), which is often overexpressed in cancer cells. Inhibition of Hsp90 can lead to the destabilization of multiple oncogenic proteins, thereby inducing apoptosis in cancerous cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have indicated that derivatives with similar structures exhibit significant inhibitory effects on tyrosine kinases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : The structural features of the compound allow it to interact with ATP-binding sites on kinases, disrupting their activity and leading to reduced cell proliferation .
  • Induction of Apoptosis : By destabilizing Hsp90 and other chaperone proteins, the compound promotes apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the pyrido[4,3-d]pyrimidine class. Notable findings include:

StudyFindings
Demonstrated that modifications to the pyrido[4,3-d]pyrimidine scaffold enhanced anticancer activity against various cell lines.
Reported that dual inhibitors targeting Hsp90 and specific kinases showed improved efficacy in xenograft models compared to single-target inhibitors.
Highlighted structure-activity relationships (SAR) that suggest certain substitutions enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Comparative Analysis with Similar Compounds

A comparison with other pyrido[4,3-d]pyrimidine derivatives reveals distinct biological profiles based on structural variations:

CompoundBiological ActivityKey Features
2-(6-benzyl-2-methyl-4-oxo...)Anticancer (Hsp90 inhibition)Benzyl substitution enhances binding affinity
2-(6-ethyl-2-methyl...)Moderate kinase inhibitionLacks benzyl group; reduced potency
2-(6-benzyl-2,4-dimethyl...)Enhanced enzyme inhibitionAdditional methyl groups improve solubility

Scientific Research Applications

Structural Characteristics

This compound possesses a complex structure characterized by:

  • Molecular Formula : C23H22ClFN4O
  • Molecular Weight : Approximately 446.9 g/mol
  • Functional Groups : The presence of a tetrahydropyrido-pyrimidine core and a chloro-fluorophenyl substituent enhances its potential for biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. The tetrahydropyrido-pyrimidine framework is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • A study found that derivatives of pyrimidine compounds significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Similar compounds have shown efficacy against a range of bacterial and fungal pathogens. Studies suggest that the presence of the tetrahydropyridine moiety may enhance membrane permeability, leading to increased antimicrobial effects.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism or bacterial virulence factors. For instance:

  • Research on related compounds has demonstrated their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Case Studies

Several case studies highlight the biological activity of compounds related to 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide:

  • Anticancer Study : A related compound demonstrated significant tumor inhibition in a mouse model through modulation of the PI3K/Akt signaling pathway.
  • Antimicrobial Study : Another study showed that structurally similar compounds effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[4,3-d]pyrimidine Derivatives

Compound A : 2-[6-Ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N-(3-fluorophenyl)acetamide

  • Core : Identical pyrido[4,3-d]pyrimidine scaffold.
  • Substituents :
    • Position 6 : Ethyl (vs. benzyl in the target compound), reducing steric bulk and lipophilicity.
    • Position 2 : 4-Fluorophenyl (vs. methyl), introducing aromaticity and fluorine-mediated interactions.
    • Acetamide group : 3-Fluorophenyl (vs. 3-chloro-4-fluorophenyl), lacking the chloro substituent.
  • Implications :
    • The ethyl group may improve solubility but reduce membrane permeability compared to the benzyl group.
    • The absence of a chloro substituent in Compound A could decrease halogen bonding potency and metabolic stability.

Pyrimidine Derivatives

Compound B: 2-(4-((6-(3-Chlorophenyl)-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide

  • Core: Monocyclic pyrimidine (vs. fused pyrido-pyrimidine).
  • Substituents :
    • Position 6 : 3-Chlorophenyl (similar halogenation to the target compound).
    • Position 2 : Ethyl group.
    • Acetamide group : Attached to a phenyl ring (vs. direct linkage to the heterocycle).
  • The 3-chlorophenyl group may mimic the target’s chloro-fluorophenyl moiety but with reduced steric complexity.

Pyrazolo-Pyrimidine and Chromenone Hybrids

Compound C: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Core: Pyrazolo[3,4-d]pyrimidine fused with chromenone (vs. pyrido-pyrimidine).
  • Substituents: Multiple fluorine atoms and a chromenone moiety (4-oxo-4H-chromene).
  • Fluorine-rich design enhances metabolic stability but may increase polarity.

Structural and Functional Analysis Table

Feature Target Compound Compound A Compound B Compound C
Core Structure Pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Pyrimidine Pyrazolo-pyrimidine + Chromenone
Position 6 Substituent Benzyl Ethyl 3-Chlorophenyl Ethyl (chromenone linkage)
Position 2 Substituent Methyl 4-Fluorophenyl Ethyl Fluorophenyl
Acetamide Substituent 3-Chloro-4-fluorophenyl 3-Fluorophenyl Phenyl Multi-fluorinated phenyl
Halogenation Cl, F F Cl F (multiple)
Key Functional Impact High lipophilicity, halogen bonding Moderate solubility, reduced steric bulk Simpler scaffold, moderate binding Enhanced metabolic stability

Critical Insights

Core Rigidity: The pyrido[4,3-d]pyrimidine core in the target compound and Compound A provides conformational rigidity, favoring target binding over monocyclic analogs like Compound B.

Halogen Effects : The 3-chloro-4-fluorophenyl group in the target compound likely enhances binding affinity through dual halogen bonds, a feature absent in Compounds A and B.

Solubility vs. Permeability : The benzyl group in the target compound may reduce aqueous solubility compared to Compound A’s ethyl group but improve membrane permeability.

Metabolic Stability : Fluorine atoms in all compounds enhance resistance to oxidative metabolism, but the chloro substituent in the target compound may further slow CYP450-mediated degradation.

Q & A

Q. Basic Q1: What are the optimized reaction conditions for synthesizing this compound, and how do variations in solvents or catalysts impact yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling a pyrimidine intermediate with substituted acetamide derivatives. For example, describes a similar pyrimidine-acetamide synthesis using NMP as a solvent at 120°C for 16 hours, yielding 31% after purification via column chromatography (CH₂Cl₂/MeOH). Solvent polarity (e.g., NMP vs. DMF) and temperature control are critical for minimizing side reactions. Catalysts like EDC·HCl and HOBt·H₂O ( ) improve amide bond formation efficiency. Low yields (<40%) often stem from incomplete coupling or purification losses, necessitating iterative optimization of stoichiometry and reaction time .

Q. Advanced Q2: How can researchers troubleshoot low yields during the final coupling step of the pyrimidine and acetamide moieties?

Methodological Answer: Key issues include steric hindrance from bulky substituents (e.g., benzyl or fluorophenyl groups) and competing side reactions. Strategies:

  • Use activating agents like EDC/HOBt () to enhance nucleophilic attack.
  • Employ high-boiling solvents (e.g., NMP) to ensure solubility and reaction homogeneity.
  • Monitor reaction progress via TLC or LC-MS to identify intermediates.
  • Purify using gradient chromatography (e.g., CH₂Cl₂/MeOH ratios in ) to separate closely eluting byproducts.
    Controlled heating (80–120°C) and inert atmospheres may suppress oxidation of sensitive functional groups .

Structural Characterization

Q. Basic Q3: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), acetamide NH (δ ~10 ppm), and pyrimidine methyl groups (δ ~2.2 ppm) ().
  • HRMS : Validate molecular weight (e.g., C₂₄H₂₀ClFN₅O₃ in ).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks .

Q. Advanced Q4: How can researchers resolve ambiguities in NMR data caused by overlapping signals in the pyrimidine core?

Methodological Answer:

  • Use 2D NMR (COSY, HSQC, HMBC) to correlate protons and carbons, particularly for crowded regions (e.g., tetrahydropyrido-pyrimidine protons).
  • Compare with analogous compounds () to assign substituent-specific shifts.
  • Deuterated DMSO-d₆ or CDCl₃ may improve resolution for NH or aromatic protons.
  • Dynamic NMR experiments at variable temperatures can separate signals from conformational isomers .

Biological Evaluation

Q. Basic Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ’s focus on triazolopyridine targets).
  • Cell Viability Assays (MTT/XTT): Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination).
  • Binding Studies : Use SPR or ITC to quantify interactions with target proteins (e.g., ’s trifluoromethyl benzamide derivatives).
  • Solubility and Stability Tests : Ensure compound integrity in assay buffers .

Q. Advanced Q6: How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Validate assay reproducibility using positive controls (e.g., staurosporine for kinase inhibition).
  • Adjust experimental conditions (e.g., serum concentration, pH) to mimic physiological environments.
  • Perform SAR studies () to identify critical substituents (e.g., chloro-fluorophenyl vs. methoxyphenyl) influencing activity.
  • Use orthogonal assays (e.g., Western blotting alongside viability assays) to confirm target engagement .

Computational Modeling

Q. Advanced Q7: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Docking Simulations (AutoDock, Glide): Model interactions between the pyrimidine core and ATP-binding pockets (e.g., kinases).
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl/F in ) with bioactivity.
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces for reactivity insights .

Stability and Degradation

Q. Advanced Q8: What methodologies assess the hydrolytic stability of the acetamide moiety under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C and monitor via HPLC.
  • LC-MS/MS : Identify degradation products (e.g., free amine from acetamide hydrolysis).
  • Accelerated Stability Testing : Use thermal stress (40–60°C) to predict shelf-life.
  • Protective Strategies : Introduce electron-withdrawing groups (e.g., CF₃ in ) to stabilize the amide bond .

Structure-Activity Relationship (SAR)

Q. Advanced Q9: How does substitution at the 6-benzyl position modulate target selectivity?

Methodological Answer:

  • Electron-Donating Groups (e.g., methoxy in ): Enhance solubility but may reduce membrane permeability.
  • Halogenation (Cl/F in ): Improve binding via halogen bonds with protein backbone carbonyls.
  • Benzyl vs. Heteroaryl Substituents (): Alter steric fit in hydrophobic pockets.
  • Quantitative comparisons using pIC₅₀ or ΔG binding energy from docking studies refine SAR .

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